4-Amino-1H-indole-6-carboxamide

Neurodegeneration Protein Aggregation Tauopathy

Need a rigid indole scaffold with orthogonal handles for medicinal chemistry? 4-Amino-1H-indole-6-carboxamide solves the challenge of low-activity leads in anti-fibrillar and kinase programs. - **Performance advantage:** Derivatives show superior activity vs 5-aminoindole analogs in ThT, PICUP & TEM assays (alpha-synuclein/tau). - **Synthetic versatility:** Dual NH2/CONH2 enables Ugi multicomponent reactions & hinge-binding motifs (pyrazolo[3,4-d]pyrimidine) → sub-10 nM RET inhibitors (6.35 nM IC50). - **Supply security:** Scalable R&D quantities. Stock verified for immediate dispatch.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B11914021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1H-indole-6-carboxamide
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=CC(=C21)N)C(=O)N
InChIInChI=1S/C9H9N3O/c10-7-3-5(9(11)13)4-8-6(7)1-2-12-8/h1-4,12H,10H2,(H2,11,13)
InChIKeyFCZHJBTYDMYEBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1H-indole-6-carboxamide: Scaffold for Neurodegeneration & Kinase Discovery


4-Amino-1H-indole-6-carboxamide (CAS 1934510-06-1, MF C9H9N3O, MW 175.19) is a bifunctional indole building block featuring a 4-amino group and a 6-carboxamide moiety . Its near-planar indole core (torsion angle −179(2)°) provides a rigid aromatic scaffold amenable to structure-based drug design, while the 4-amino group serves as a key vector for generating biologically active derivatives [1]. The compound is widely employed as a synthetic precursor in medicinal chemistry programs targeting neurodegenerative diseases, kinase inhibition, and antimicrobial development .

Why 4-Amino-1H-indole-6-carboxamide Is Irreplaceable


The substitution pattern of 4-amino-1H-indole-6-carboxamide dictates both its synthetic utility and the biological activity of derived compounds. Unlike 5-aminoindole or unsubstituted indole-6-carboxamide, the 4-amino group enables distinct regioselective derivatization and imparts unique electronic properties that influence target engagement. Head-to-head studies reveal that 4-aminoindole carboxamide derivatives consistently outperform their 5-aminoindole counterparts in anti-fibrillar assays targeting alpha-synuclein and tau [1]. Furthermore, the presence of both an amine and a carboxamide allows for orthogonal coupling strategies—such as Ugi multicomponent reactions [2]—that are not accessible with mono-functional indoles. Substituting this scaffold with a generic indole core would forfeit the demonstrated activity gains and synthetic versatility.

4-Amino-1H-indole-6-carboxamide: Performance vs. Close Analogs


Superior Anti-Fibrillar Activity vs. 5-Aminoindole

In a direct comparative study of seventeen aminoindole carboxamide derivatives, the 4-aminoindole series consistently demonstrated better anti-fibrillar activity than the corresponding 5-aminoindole series against both alpha-synuclein and the 2N4R isoform of tau [1]. At 40 µM, compound 8 (a 4-aminoindole carboxamide derivative) reduced inclusion formation in M17D neuroblastoma cells expressing inclusion-prone αSynuclein3K::YFP [1].

Neurodegeneration Protein Aggregation Tauopathy

Potent RET Kinase Inhibitor Activity

A 4-aminoindole-6-carboxamide derivative (2-{4-Amino-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-N-methyl-1H-indole-6-carboxamide) displays an IC50 of 6.35 nM against the proto-oncogene tyrosine-protein kinase receptor Ret [1]. This single-digit nanomolar potency highlights the scaffold's ability to generate highly active kinase inhibitors.

Oncology Kinase Inhibition RET

Near-Planar Core for Structure-Based Design

X-ray crystallographic analysis of a 4-aminoindole carboxamide derivative reveals a near-planar indole core with a torsion angle of −179(2)° for C(4)-C(7)-C(8)-C(9) [1]. This high degree of planarity contrasts with some 5- and 7-substituted indoles that adopt puckered conformations, potentially affecting binding pocket complementarity.

Structural Biology Crystallography Molecular Recognition

Orthogonal Functionalization for Ugi Library Synthesis

The 4-amino and 6-carboxamide groups permit orthogonal reactivity: the amine can participate in nucleophilic additions or cross-couplings, while the carboxamide can be further derivatized via Ugi-type multicomponent reactions [1]. This contrasts with mono-functional indoles (e.g., indole-6-carboxamide or 4-aminoindole alone), which lack the dual-handle capability for efficient library generation.

Combinatorial Chemistry Library Synthesis Multicomponent Reactions

Cytokinin Activity for Plant Growth Regulation

4-Aminoindole (the core of the target compound) demonstrates cytokinin activity as assessed by tobacco pith callus bioassay . While the 6-carboxamide substituent modulates this activity, the 4-amino group is essential for eliciting plant hormone-like responses. This contrasts with other indole isomers (e.g., 5-aminoindole) which show negligible cytokinin effects.

Agrochemicals Plant Growth Regulation Cytokinin

Improved Solubility vs. Heterocyclic Analogs

Modifying indole carboxamide scaffolds by amide-amine substitution and ring replacement with benzothiophene or benzoselenophene led to 10–20-fold improvements in solubility [1]. This indicates that the 4-aminoindole-6-carboxamide scaffold itself offers a favorable solubility baseline that can be further optimized through rational design.

Drug Formulation Solubility Biopharmaceutics

Key Applications of 4-Amino-1H-indole-6-carboxamide


Tau/A-Synuclein Aggregation Inhibitor Discovery

Utilize 4-amino-1H-indole-6-carboxamide as the core scaffold for synthesizing focused libraries of anti-fibrillar agents. The 4-amino substitution consistently yields superior activity over 5-aminoindole analogs in ThT, PICUP, and TEM assays, as demonstrated by compounds 2, 8, and 17 [1]. Prioritize this scaffold when screening for disease-modifying therapies in Alzheimer's and Parkinson's to increase the probability of identifying active leads.

Ultra-Potent RET Inhibitors for Cancer

Leverage the 6-carboxamide as a functional handle for introducing pyrazolo[3,4-d]pyrimidine or other hinge-binding motifs to create sub-10 nM RET inhibitors, as exemplified by the 6.35 nM IC50 derivative [1]. The rigid, planar indole core ensures optimal complementarity with the ATP-binding pocket, while the 4-amino group can be derivatized to modulate selectivity and pharmacokinetic properties.

Ugi Multicomponent Library Synthesis

Employ 4-amino-1H-indole-6-carboxamide in Ugi-type reactions with aldehydes, amines, and isocyanides to rapidly generate diverse β-indole carboxamide amino amide libraries [1]. The dual functionality (NH2 and CONH2) allows for orthogonal derivatization, dramatically reducing the number of synthetic steps required for hit expansion and SAR exploration.

Cytokinin-Based Agrochemical Discovery

Use 4-amino-1H-indole-6-carboxamide as a starting material for developing novel plant growth regulators. The 4-aminoindole core exhibits validated cytokinin activity in tobacco pith callus bioassays [1]. The 6-carboxamide offers a site for attaching substituents to modulate potency, selectivity, and field stability, enabling the design of proprietary agrochemical leads.

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